molecular formula C43H85NO5 B11932442 nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

Cat. No.: B11932442
M. Wt: 696.1 g/mol
InChI Key: FTQKSBNWNOZKQX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves multiple steps. The key steps include the formation of the heptadecan-9-yloxy intermediate, followed by its reaction with a nonyl octanoate derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as column chromatography or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of lipid metabolism and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific structural features, such as the presence of a nonyl group and a heptadecan-9-yloxy moiety. These structural elements confer distinct physicochemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-22-30-40-48-42(46)34-26-20-17-21-28-36-44(38-31-39-45)37-29-23-27-35-43(47)49-41(32-24-18-14-11-8-5-2)33-25-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

FTQKSBNWNOZKQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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